3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 851988-90-4
VCID: VC0353077
InChI: InChI=1S/C18H18N2O3/c1-13(14-7-3-2-4-8-14)19-17(21)11-12-20-15-9-5-6-10-16(15)23-18(20)22/h2-10,13H,11-12H2,1H3,(H,19,21)
SMILES: CC(C1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3g/mol

3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide

CAS No.: 851988-90-4

Main Products

VCID: VC0353077

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3g/mol

3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide - 851988-90-4

CAS No. 851988-90-4
Product Name 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide
Molecular Formula C18H18N2O3
Molecular Weight 310.3g/mol
IUPAC Name 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)propanamide
Standard InChI InChI=1S/C18H18N2O3/c1-13(14-7-3-2-4-8-14)19-17(21)11-12-20-15-9-5-6-10-16(15)23-18(20)22/h2-10,13H,11-12H2,1H3,(H,19,21)
Standard InChIKey ZDEFYQTUNYPGJK-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
PubChem Compound 3163759
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator